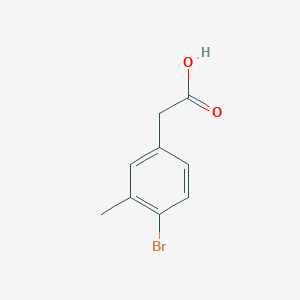

2-(4-Bromo-3-methylphenyl)acetic acid

CAS No.: 215949-57-8

Cat. No.: VC2004506

Molecular Formula: C9H9BrO2

Molecular Weight: 229.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 215949-57-8 |

|---|---|

| Molecular Formula | C9H9BrO2 |

| Molecular Weight | 229.07 g/mol |

| IUPAC Name | 2-(4-bromo-3-methylphenyl)acetic acid |

| Standard InChI | InChI=1S/C9H9BrO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H,11,12) |

| Standard InChI Key | LHFFNLRLDVODNC-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)CC(=O)O)Br |

| Canonical SMILES | CC1=C(C=CC(=C1)CC(=O)O)Br |

Introduction

Chemical Structure and Properties

2-(4-Bromo-3-methylphenyl)acetic acid contains a phenyl ring with a methyl group at position 3, a bromine atom at position 4, and an acetic acid moiety extending from the phenyl ring . This particular arrangement of functional groups creates a molecule with unique reactive properties that make it suitable for various chemical transformations.

Basic Chemical Information

The compound's essential chemical properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 215949-57-8 |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| IUPAC Name | 2-(4-bromo-3-methylphenyl)acetic acid |

| European Community Number | 873-172-5 |

| DSSTox Substance ID | DTXSID60394210 |

Source: Multiple chemical databases

Structural Identifiers

For precise identification in chemical databases and literature, the following structural identifiers are associated with 2-(4-Bromo-3-methylphenyl)acetic acid:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C9H9BrO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H,11,12) |

| InChIKey | LHFFNLRLDVODNC-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)CC(=O)O)Br |

| Canonical SMILES | CC1=C(C=CC(=C1)CC(=O)O)Br |

Source: PubChem and related databases

Physical Properties

The physical characteristics of 2-(4-Bromo-3-methylphenyl)acetic acid contribute to its handling and application in laboratory settings:

| Property | Value |

|---|---|

| Physical State | Solid/powder |

| Storage Temperature | Room temperature |

| Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H332-H335 |

| Precautionary Statements | P261-P280-P305+P351+P338 |

Source: Chemical supplier databases

Predicted Molecular Properties

Advanced analytical techniques have enabled the prediction of various molecular properties for 2-(4-Bromo-3-methylphenyl)acetic acid, including collision cross-section data that can be valuable for mass spectrometry applications and identification:

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 228.98587 | 138.9 |

| [M+Na]+ | 250.96781 | 142.3 |

| [M+NH4]+ | 246.01241 | 143.5 |

| [M+K]+ | 266.94175 | 142.7 |

| [M-H]- | 226.97131 | 138.9 |

| [M+Na-2H]- | 248.95326 | 142.0 |

| [M]+ | 227.97804 | 138.1 |

| [M]- | 227.97914 | 138.1 |

Chemical Reactivity and Synthesis

Synthesis Methods

2-(4-Bromo-3-methylphenyl)acetic acid can be synthesized through various organic chemistry methods. Typical approaches involve reactions of appropriate aryl halides with acetic acid derivatives. Common synthetic pathways may include:

-

Grignard reactions followed by carboxylation

-

Palladium-catalyzed coupling reactions

-

Functionalization of 4-bromo-3-methylbenzene derivatives

The compound's synthesis usually requires controlled reaction conditions and appropriate purification methods to ensure high purity for research applications.

Chemical Reactivity

The compound features several reactive sites that facilitate its use in organic synthesis:

-

The carboxylic acid group enables esterification, amidation, and reduction reactions

-

The bromine atom serves as a leaving group for various coupling reactions, particularly Suzuki and other palladium-catalyzed cross-couplings

-

The aromatic ring can undergo electrophilic aromatic substitution reactions, though the presence of the bromine and methyl groups influences regioselectivity

These reactive characteristics make 2-(4-Bromo-3-methylphenyl)acetic acid a versatile building block for the construction of more complex molecules.

Applications in Chemical Research

Role as a Chemical Intermediate

2-(4-Bromo-3-methylphenyl)acetic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for:

-

Functionalization at multiple positions

-

Construction of extended aromatic systems

-

Development of compounds with specifically positioned functional groups

-

Formation of pharmaceutically relevant scaffolds

The compound facilitates diverse chemical transformations such as nucleophilic aromatic substitutions and reductions, which are fundamental processes in organic synthesis.

| Supplier | Product Number | Packaging | Price (USD) |

|---|---|---|---|

| TRC | B688310 | 10mg | $210 |

| AK Scientific | 7175CX | 250mg | $399 |

Source: ChemicalBook price comparison

Relationship to Similar Compounds

Structural Analogues

Several structural analogues of 2-(4-Bromo-3-methylphenyl)acetic acid exist with variations in the position of substituents or functional groups:

-

2-(3-bromo-4-methylphenyl)acetic acid (CAS: 1201633-84-2) - Contains the same functional groups with switched positions of bromine and methyl groups

-

2-(3-bromo-2-methylphenyl)acetic acid (CAS: 1261618-03-4) - Contains bromine at position 3 and methyl at position 2

-

2-Amino-2-(4-bromo-3-methylphenyl)acetic acid (CAS: 1270324-51-0) - Contains an additional amino group

These structural variations can significantly affect the chemical reactivity and biological properties of these compounds, providing a rich array of chemical tools for organic synthesis and drug discovery.

Functional Derivatives

Functional derivatives of 2-(4-Bromo-3-methylphenyl)acetic acid include esters, amides, and other carboxylic acid derivatives that retain the core 4-bromo-3-methylphenyl structure. One example is N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, which has been studied for its antibacterial and enzyme inhibitory activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume